

IUPAC name for Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

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Compound of Interest

Compound Name:	Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate
Cat. No.:	B081111

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An In-Depth Technical Guide to Ethyl 4-Hydroxynaphthyridine-3-Carboxylate: Synthesis, Properties, and Applications

Abstract

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of Ethyl 4-Hydroxynaphthyridine-3-carboxylate, a critical building block in the synthesis of such molecules. We will delve into the nuances of its isomeric forms, with a primary focus on the well-studied and pharmaceutically relevant Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. The guide elucidates its structural features, including the significant keto-enol tautomerism, and presents a detailed, field-proven protocol for its synthesis via the Gould-Jacobs reaction. Furthermore, we explore its applications as a key intermediate, particularly in the development of antibacterial agents, and survey the broader pharmacological potential of the 1,8-naphthyridine core. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile compound.

Introduction: The Naphthyridine Scaffold in Medicinal Chemistry

The fusion of two pyridine rings gives rise to the diazaindene family known as naphthyridines. These scaffolds are of immense interest to medicinal chemists due to their structural resemblance to quinolones and their ability to act as bioisosteres, leading to a wide spectrum of pharmacological activities.[\[1\]](#)[\[2\]](#)

Isomeric Forms and Nomenclature

The term "naphthyridine" can refer to several isomers depending on the position of the nitrogen atoms in the bicyclic system. The most common isomers in drug discovery are the 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines. This guide's topic, "Ethyl 4-Hydroxynaphthyridine-3-carboxylate," requires further specification. The most extensively documented and utilized isomer is Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate[\[2\]](#)[\[3\]](#), a key precursor to Nalidixic acid, the first of the quinolone antibiotics.[\[4\]](#)[\[5\]](#) Another notable isomer is Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Due to its historical significance and extensive documentation, this guide will focus primarily on the 1,8-naphthyridine derivative.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the compound's structure and properties is fundamental to its application.

IUPAC Nomenclature and Keto-Enol Tautomerism

The compound exists in a tautomeric equilibrium between its enol form (4-hydroxy) and its more stable keto form (4-oxo). Consequently, its IUPAC name can be rendered as Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate or, more accurately reflecting its solid state, Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.[\[2\]](#)[\[11\]](#) This tautomerism is a critical feature influencing its reactivity and intermolecular interactions.

Figure 1: Tautomeric equilibrium of the title compound.

Physicochemical Data Summary

The key properties of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate are summarized below for quick reference.

Property	Value	References
CAS Number	13250-96-9	[3] [11]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₃	[2] [11]
Molecular Weight	232.24 g/mol	[2] [11]
Appearance	Solid	[1]
IUPAC Name	ethyl 7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate	[11]
Synonyms	Ethyl 4-hydroxy-7-methyl [1] [9] naphthyridine-3-carboxylate	[11]

Spectroscopic Profile

While raw spectra are instrument-dependent, the key identifying features are predictable:

- Infrared (IR) Spectroscopy: The spectrum will be dominated by strong absorptions corresponding to the C=O stretches of the ester and the 4-oxo group. The ester C=O typically appears around 1720-1740 cm⁻¹. The 4-oxo group, being part of a conjugated system, will show a strong peak at a lower wavenumber, often in the 1650-1690 cm⁻¹ range. The N-H stretch of the dihydropyridine ring will be visible as a broad peak around 3200-3400 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the naphthyridine ring, and distinct aromatic protons. The proton at position 2 of the naphthyridine ring is typically a sharp singlet at a downfield chemical shift. The N-H proton will appear as a broad singlet.
- Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z 232 would be prominent, with fragmentation patterns corresponding to the loss of the ethoxy group (-45) from the ester.

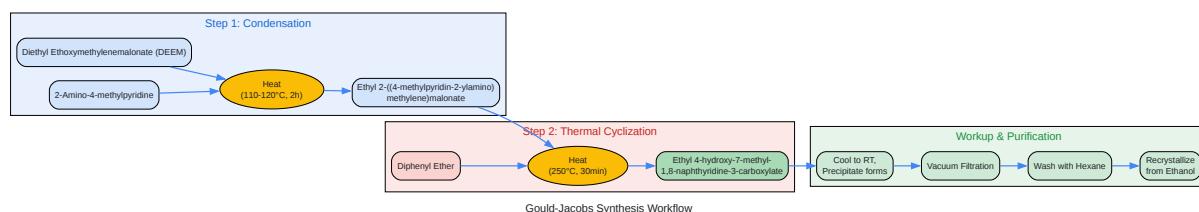
Synthesis: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing 4-hydroxy-1,8-naphthyridines is the Gould-Jacobs reaction.[1][2][12] This robust, two-step process provides a high yield of the desired scaffold.

Mechanistic Rationale

The reaction proceeds in two distinct stages:

- Condensation: An aminopyridine derivative (e.g., 2-amino-4-methylpyridine) reacts with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution where the amino group of the pyridine attacks the electron-deficient enol ether carbon of DEEM, eliminating ethanol to form a stable vinylogous amide intermediate.[1]
- Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[2][12] The high temperature provides the activation energy for an intramolecular electrophilic aromatic substitution, where the pyridine ring is attacked by one of the ester carbonyls, followed by the elimination of another molecule of ethanol to form the fused bicyclic system. The choice of a high-boiling solvent is critical to drive the reaction to completion.[1][12]



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Figure 2: Workflow diagram for the Gould-Jacobs synthesis.

Detailed Experimental Protocol

This protocol is adapted from established laboratory-scale procedures and is designed for reproducibility.[\[1\]](#)[\[12\]](#)

Step 1: Synthesis of Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate (Intermediate)

- **Setup:** Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
- **Reagents:** Combine 2-amino-4-methylpyridine (10.81 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
- **Reaction:** Heat the mixture with constant stirring at 110-120°C for 2 hours.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the aminopyridine spot indicates completion.
- **Outcome:** The resulting crude intermediate, a thick oil or semi-solid, can be used in the next step without further purification.[\[1\]](#)[\[12\]](#)

Step 2: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Final Product)

- **Setup:** In a separate, larger round-bottom flask suitable for high temperatures, heat diphenyl ether (approx. 150 mL) to 250°C under a nitrogen atmosphere. A mechanical stirrer is recommended for vigorous agitation.
- **Addition:** Slowly and carefully add the crude intermediate from Step 1 to the hot diphenyl ether.
- **Reaction:** Maintain the reaction temperature at 250°C for 30 minutes. Ethanol will be observed evolving from the reaction mixture.
- **Monitoring:** Monitor the completion of the cyclization by TLC.
- **Precipitation:** After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The desired product will precipitate out of the solution.

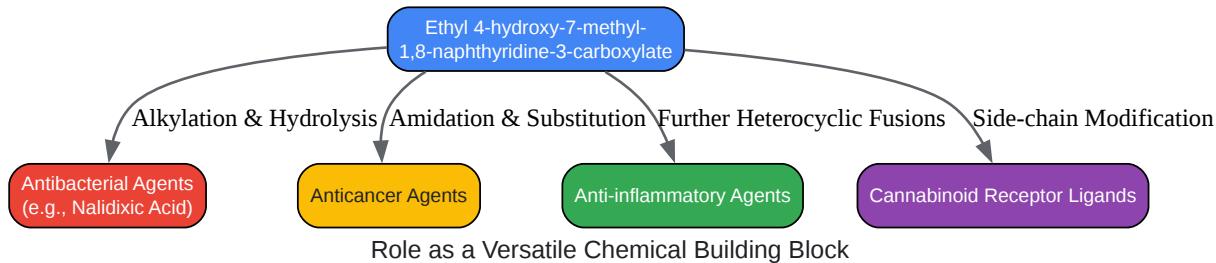
- Isolation: Collect the solid precipitate by vacuum filtration.
- Purification: Wash the collected solid thoroughly with hexane to remove the high-boiling diphenyl ether solvent. Recrystallize the crude product from hot ethanol to obtain the pure compound as a solid.
- Drying: Dry the final product in a vacuum oven at 60°C.

Applications in Drug Discovery and Development

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile and crucial starting material for more complex molecules.^[2]

Role as a Key Pharmaceutical Intermediate

The structure possesses several handles for chemical modification: the ester can be hydrolyzed to a carboxylic acid, the 4-oxo group can be modified, and the N1 position can be alkylated. This makes it an ideal scaffold for building libraries of compounds for screening.



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Figure 3: Conceptual diagram of the title compound as a scaffold for diverse APIs.

Biological Activities of the 1,8-Naphthyridine Core

Derivatives synthesized from this core have demonstrated a remarkable range of biological activities. The scaffold's ability to intercalate with DNA or inhibit key enzymes like DNA gyrase is central to many of these effects.^[5]

Biological Activity	Description	References
Antibacterial	The most well-known activity. Nalidixic acid and other derivatives inhibit bacterial DNA gyrase, preventing DNA replication and repair. Effective against many Gram-negative bacteria.	[4][5][13]
Anticancer	Certain 1,8-naphthyridine derivatives have shown significant cytotoxicity against various cancer cell lines, including Ehrlich Ascites Carcinoma.	[4][14][15]
Anti-inflammatory	Some derivatives exhibit anti-inflammatory properties, potentially through the modulation of cytokine pathways.	[2][15]
Antioxidant	The scaffold has been incorporated into molecules designed to act as potent antioxidant agents.	[14]
Cannabinoid Receptor Ligands	Novel 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been synthesized and shown to possess a high affinity for the CB(2) cannabinoid receptor.	[16]

Conclusion and Future Perspectives

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a cornerstone intermediate in medicinal chemistry. Its straightforward and scalable synthesis via the Gould-Jacobs reaction,

combined with its versatile chemical functionality, ensures its continued relevance. While its primary historical application has been in the synthesis of first-generation quinolone antibiotics, the broad and potent biological activities of the 1,8-naphthyridine scaffold continue to inspire new research. Future efforts will likely focus on leveraging this scaffold to develop novel therapeutics in oncology, immunology, and neurobiology, moving far beyond its antibacterial origins. The continued exploration of its various isomers and their unique properties also presents a promising avenue for discovering next-generation APIs.

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